molecular formula C21H21N3O3S B2499951 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 946373-75-7

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2499951
CAS RN: 946373-75-7
M. Wt: 395.48
InChI Key: OJVMFFQZQVSMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide, a part of broader classes of organic compounds, plays a significant role in pharmaceutical chemistry due to its potential biological activities. Studies involving similar structures have demonstrated a wide range of applications, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of the compound, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides, have been synthesized and shown to possess potent and selective cytotoxic effects against certain leukemia cell lines, highlighting their potential in anticancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Antimicrobial Activity

The antimicrobial activities of structurally related compounds, such as 2-[(arylalkyl)guanidino]-4-[(5-acetamidomethyl)furan-2-yl]thiazoles, have been studied, demonstrating potent activity against Helicobacter pylori. This suggests that compounds within this chemical framework can serve as effective anti-Helicobacter pylori agents, which is crucial for treating various gastrointestinal disorders (Katsura et al., 1999).

Crystal Structures and Molecular Insights

The investigation into the crystal structures of related compounds provides valuable insights into their molecular conformation, intermolecular interactions, and potential binding mechanisms, which are critical for drug design and development. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed detailed conformational characteristics, laying the groundwork for understanding how such molecules might interact with biological targets (Subasri et al., 2016).

Synthesis Techniques and Chemical Insights

Research into the synthesis of compounds containing pyrimidine and pyridazine structural fragments based on reactions of arylmethylidene derivatives of furan-2(3H)-ones offers a pathway to creating new biologically active compounds. These methods facilitate the construction of molecules containing pyridine and pyridazine fragments, potentially leading to novel therapeutic agents (Aniskova, Grinev, & Yegorova, 2017).

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-7-9-15(10-8-14)22-19(25)13-28-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-27-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVMFFQZQVSMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.